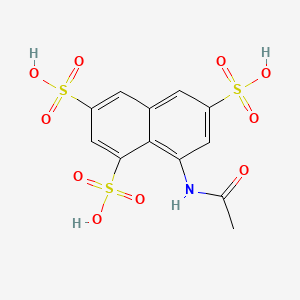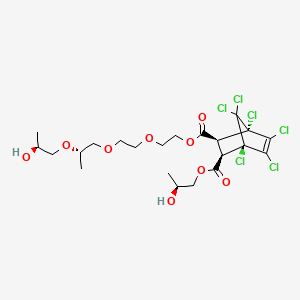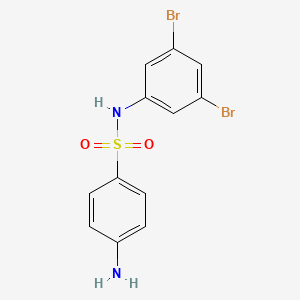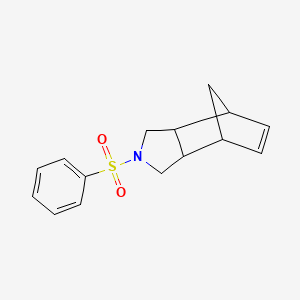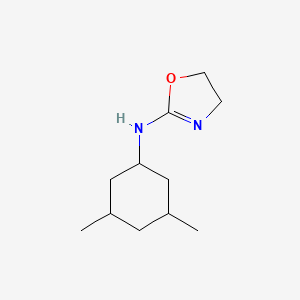
5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-methoxy-6-(1-methylethyl)-7-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-methoxy-6-(1-methylethyl)-7-(phenylmethyl)- is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-methoxy-6-(1-methylethyl)-7-(phenylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of methoxy and phenylmethyl groups via nucleophilic or electrophilic substitution.
Reduction/Oxidation Reactions: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Green Chemistry: Implementation of environmentally friendly solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Thiazolopyrimidines are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities.
Medicine
Drug Development: Potential use in developing new pharmaceuticals targeting specific diseases.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-methoxy-6-(1-methylethyl)-7-(phenylmethyl)- would depend on its specific biological target. Common mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar structures.
Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.
Pyrimidinones: Compounds with a pyrimidine ring and a ketone group.
Uniqueness
The unique combination of functional groups and the specific substitution pattern in 5H-Thiazolo(3,2-a)pyrimidin-5-one, 2,3-dihydro-3-methoxy-6-(1-methylethyl)-7-(phenylmethyl)- may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
199852-37-4 |
|---|---|
Formule moléculaire |
C17H20N2O2S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
7-benzyl-3-methoxy-6-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C17H20N2O2S/c1-11(2)15-13(9-12-7-5-4-6-8-12)18-17-19(16(15)20)14(21-3)10-22-17/h4-8,11,14H,9-10H2,1-3H3 |
Clé InChI |
PACQPJPTAVHWMH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=C2N(C1=O)C(CS2)OC)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
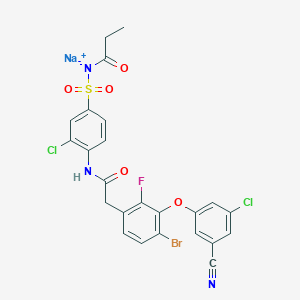

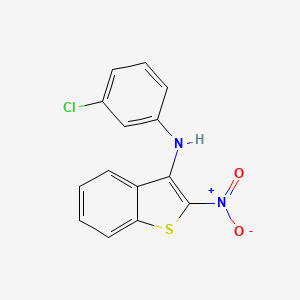

![Dibicyclo[2.2.1]hept-2-ylmethanone](/img/structure/B12792906.png)

